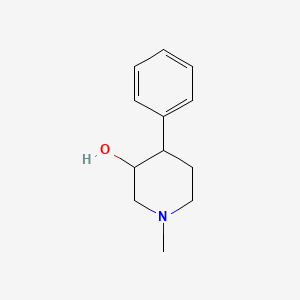
1-Methyl-4-phenyl-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-phenyl-3-piperidinol is a piperidine derivative with the molecular formula C12H17NO. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in designing biologically active compounds . This compound is known for its unique structure, which includes a piperidine ring substituted with a methyl and a phenyl group.
Méthodes De Préparation
The synthesis of 1-Methyl-4-phenyl-3-piperidinol typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The process may include steps like dehydroxylation and pyridine reduction. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity. For example, the use of cobalt, ruthenium, or nickel-based nanocatalysts has been explored for efficient hydrogenation .
Analyse Des Réactions Chimiques
1-Methyl-4-phenyl-3-piperidinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the conversion of the piperidine ring to more saturated forms.
Major products formed from these reactions depend on the specific conditions and reagents used. For instance, dehydration in an acidic environment can lead to the formation of tetrahydropyridine derivatives .
Applications De Recherche Scientifique
1-Methyl-4-phenyl-3-piperidinol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex piperidine derivatives.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-phenyl-3-piperidinol involves its interaction with specific molecular targets. For example, it inhibits Arylamine N-Acetyltransferase by forming a reactive intermediate that covalently modifies a cysteine residue in the enzyme . This inhibition disrupts the cholesterol-catabolism pathway, essential for the survival of Mycobacterium tuberculosis within macrophages .
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenyl-3-piperidinol can be compared with other piperidine derivatives such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, but with different chemical properties and applications.
Indole derivatives: These compounds have a different ring structure but share some biological activities with piperidine derivatives.
The uniqueness of this compound lies in its specific substitutions on the piperidine ring, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
1891-23-2 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
1-methyl-4-phenylpiperidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
Clé InChI |
NBAFFAPYTHGFLN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C(C1)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















